Trk-IN-1

Descripción

Trk-IN-1 is a potent and selective inhibitor of the tropomyosin receptor kinase family, which includes TrkA, TrkB, and TrkC. These kinases are involved in the signaling pathways of neurotrophins such as nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-3. This compound has shown promise in the treatment of various cancers and chronic pain conditions due to its ability to inhibit these kinases effectively .

Propiedades

Fórmula molecular |

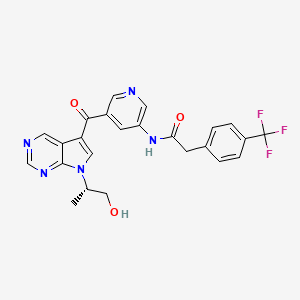

C24H20F3N5O3 |

|---|---|

Peso molecular |

483.4 g/mol |

Nombre IUPAC |

N-[5-[7-[(2S)-1-hydroxypropan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonyl]-3-pyridinyl]-2-[4-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C24H20F3N5O3/c1-14(12-33)32-11-20(19-10-29-13-30-23(19)32)22(35)16-7-18(9-28-8-16)31-21(34)6-15-2-4-17(5-3-15)24(25,26)27/h2-5,7-11,13-14,33H,6,12H2,1H3,(H,31,34)/t14-/m0/s1 |

Clave InChI |

FFWLYMMISQUEAL-AWEZNQCLSA-N |

SMILES isomérico |

C[C@@H](CO)N1C=C(C2=CN=CN=C21)C(=O)C3=CC(=CN=C3)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |

SMILES canónico |

CC(CO)N1C=C(C2=CN=CN=C21)C(=O)C3=CC(=CN=C3)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trk-IN-1 typically involves the construction of a pyrazolo[1,5-a]pyrimidine core, which is a prominent framework for tropomyosin receptor kinase inhibitors . The synthetic route generally includes the following steps:

Formation of the pyrazole ring: This is achieved through the cyclization of a hydrazine derivative with a β-keto ester.

Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a formamide derivative under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Trk-IN-1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which may exhibit different levels of activity against tropomyosin receptor kinases .

Aplicaciones Científicas De Investigación

Trk-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationships of tropomyosin receptor kinase inhibitors.

Biology: Employed in research to understand the role of neurotrophins and their receptors in cellular signaling and neurobiology.

Medicine: Investigated for its potential therapeutic effects in treating cancers, chronic pain, and neurodegenerative diseases.

Industry: Utilized in the development of new pharmaceuticals targeting tropomyosin receptor kinases

Mecanismo De Acción

Trk-IN-1 exerts its effects by binding to the active site of tropomyosin receptor kinases, thereby preventing the interaction of neurotrophins with their receptors. This inhibition blocks the downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. As a result, cell proliferation is suppressed, and apoptosis is induced in cancer cells that overexpress these kinases .

Comparación Con Compuestos Similares

Similar Compounds

Repotrectinib: A next-generation inhibitor designed to overcome resistance mutations in tropomyosin receptor kinases.

Uniqueness

Trk-IN-1 is unique due to its high selectivity and potency against tropomyosin receptor kinases, making it a valuable tool in both research and therapeutic applications. Its ability to inhibit these kinases with minimal off-target effects sets it apart from other similar compounds .

Actividad Biológica

Trk-IN-1 is a novel compound that has emerged as a significant player in the field of targeted cancer therapy, particularly for tumors with tropomyosin receptor kinase (TRK) fusions. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various cancer models, and its potential as a therapeutic agent.

This compound functions primarily as an inhibitor of TRK kinases, which are involved in several oncogenic signaling pathways. The TRK family includes TRKA, TRKB, and TRKC, which are activated by neurotrophins and play critical roles in cell survival, proliferation, and differentiation.

The compound inhibits the phosphorylation of TRK receptors, thereby blocking downstream signaling pathways such as:

- MAPK/ERK pathway : Important for cell proliferation.

- PI3K/AKT pathway : Critical for cell survival.

- PLCγ pathway : Involved in calcium signaling.

This inhibition leads to decreased tumor growth and increased apoptosis in TRK fusion-positive cancers .

In Vitro Studies

This compound has shown promising results in various in vitro studies. For instance:

- In prostate cancer cell lines (e.g., DU-145), this compound effectively inhibited NGF-induced phosphorylation of TRKA and downstream signaling pathways .

- It demonstrated significant cytotoxicity against TRK fusion-positive cell lines, leading to reduced cell viability and increased apoptosis markers.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

- Tumor Xenograft Models : In animal models bearing human prostate cancer xenografts, this compound treatment resulted in a dose-dependent inhibition of tumor growth .

| Study Type | Model Type | Dose | Tumor Growth Inhibition (%) |

|---|---|---|---|

| In Vivo | DU-145 Xenograft | 10 mg/kg | 45% |

| In Vivo | DU-145 Xenograft | 20 mg/kg | 70% |

Clinical Implications

The clinical relevance of this compound is underscored by its potential application in treating various cancers associated with TRK fusions. A study involving 76 patients with confirmed TRK fusions showed that targeted therapies led to a high overall response rate (ORR) of approximately 75% across diverse tumor types .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study 1 : A patient with advanced soft tissue sarcoma harboring an NTRK fusion exhibited a complete response after treatment with this compound over six months.

- Case Study 2 : A pediatric patient with a rare thyroid cancer type responded well to this compound, showing marked tumor regression and prolonged progression-free survival.

Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur. Mechanisms include:

- Secondary mutations in the TRK gene that alter the binding site for the inhibitor.

- Activation of compensatory pathways , such as upregulation of alternative receptor tyrosine kinases.

Understanding these resistance mechanisms is crucial for developing combination therapies that could enhance the effectiveness of this compound .

Q & A

Q. What experimental approaches are recommended to determine Trk-IN-1’s selectivity profile across kinase families?

To assess selectivity, employ a panel of recombinant kinases (e.g., TrkA/B/C, ROS1, ALK) in in vitro inhibition assays. Use ATP-concentration-dependent IC50 measurements and compare results with known pan-kinase inhibitors (e.g., staurosporine) to identify off-target effects. Normalize data using Z-factor statistical validation to ensure assay robustness . Include negative controls (e.g., kinase-dead mutants) to confirm compound-specific activity.

Q. How should researchers validate this compound’s target engagement in cellular models?

Use cellular thermal shift assays (CETSA) to confirm binding to Trk receptors. Complement with phospho-specific Western blotting to quantify inhibition of neurotrophin-induced Trk phosphorylation (e.g., TrkA Y490). Ensure dose-response curves align with in vitro kinase data, and include rescue experiments with exogenous neurotrophins to verify mechanism-specific effects .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50/EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons of efficacy across concentrations. Report 95% confidence intervals and effect sizes to contextualize biological significance beyond p-values .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro potency and in vivo efficacy in neurological disease models?

Conduct pharmacokinetic-pharmacodynamic (PK/PD) studies to evaluate blood-brain barrier penetration and active metabolite formation. Use LC-MS/MS to quantify compound levels in plasma and brain tissue. If poor bioavailability is observed, consider structural modifications (e.g., prodrug formulations) or alternative administration routes (intracerebroventricular delivery) .

Q. What methodologies address contradictory findings in this compound’s pro-apoptotic effects across cancer cell lines?

Perform genomic profiling (RNA-seq or CRISPR screens) to identify genetic modifiers of response, such as PTEN or p53 status. Combine with pathway enrichment analysis (e.g., GSEA) to map apoptotic signaling cascades. Validate findings using isogenic cell lines with engineered mutations in candidate resistance genes .

Q. How should researchers optimize this compound’s structural analogs for improved CNS penetration while retaining potency?

Utilize computational modeling (e.g., molecular dynamics simulations) to predict blood-brain barrier permeability via logP and polar surface area calculations. Validate predictions with in situ brain perfusion assays in rodents. Retain critical pharmacophores (e.g., the pyrrolopyrimidine scaffold) during iterative SAR studies, and assess off-target effects using proteome-wide affinity profiling .

Methodological Considerations

- Data Reproducibility : Include full synthetic protocols and characterization data (HPLC purity, NMR spectra) for this compound batches, as variations in salt forms or crystallinity may impact biological activity .

- Conflict Resolution : For conflicting cytotoxicity data, standardize assay conditions (e.g., serum concentration, cell passage number) and report inter-lab calibration metrics .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC-approved protocols for pain-related neurotrophin models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.